molecular formula C24H46O3 B13449079 (3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone

(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone

Cat. No.: B13449079
M. Wt: 382.6 g/mol
InChI Key: IMUADXNVQLYXFQ-YTFSRNRJSA-N
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Description

(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a hexyl chain, a hydroxypentadecyl group, and an oxetanone ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone typically involves multiple steps, including the formation of the oxetanone ring and the introduction of the hexyl and hydroxypentadecyl groups. Common synthetic routes may involve:

    Formation of the Oxetanone Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the Hexyl Group: This step may involve alkylation reactions using hexyl halides in the presence of strong bases.

    Addition of the Hydroxypentadecyl Group: This can be accomplished through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxetanone ring can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the oxetanone ring may produce alcohols.

Scientific Research Applications

(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in stereochemical studies.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its biological activity. For example, the hydroxyl group may participate in hydrogen bonding, while the oxetanone ring may interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3-Hexyl-4-[(2S)-2-hydroxyhexadecyl]-2-oxetanone
  • (3R,4R)-3-Hexyl-4-[(2S)-2-hydroxyheptadecyl]-2-oxetanone

Uniqueness

(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

IUPAC Name

(3R,4R)-3-hexyl-4-[(2S)-2-hydroxypentadecyl]oxetan-2-one

InChI

InChI=1S/C24H46O3/c1-3-5-7-9-10-11-12-13-14-15-16-18-21(25)20-23-22(24(26)27-23)19-17-8-6-4-2/h21-23,25H,3-20H2,1-2H3/t21-,22+,23+/m0/s1

InChI Key

IMUADXNVQLYXFQ-YTFSRNRJSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O

Origin of Product

United States

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